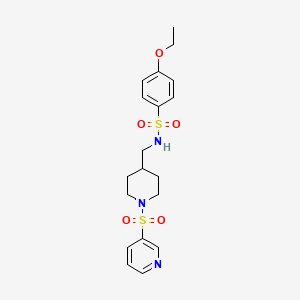

4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-2-27-17-5-7-18(8-6-17)28(23,24)21-14-16-9-12-22(13-10-16)29(25,26)19-4-3-11-20-15-19/h3-8,11,15-16,21H,2,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFZOHMSFVKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents, which are stable and environmentally benign, is crucial in this process .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the case of substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various therapeutic contexts:

- Antitumor Activity : Research indicates that similar sulfonamide derivatives exhibit significant antitumor properties by inhibiting pathways critical for cancer cell proliferation. These compounds can potentially serve as leads in developing new cancer therapies .

- Antimicrobial Properties : Studies have demonstrated that compounds related to 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide possess antimicrobial activity against various pathogens. They have been evaluated for their ability to suppress biofilm formation by bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in diseases such as diabetes or hypertension.

Biological Research

The compound serves as a valuable probe in biological studies:

- Pathway Analysis : It can be utilized to investigate biological pathways and interactions, aiding in understanding disease mechanisms and identifying potential therapeutic targets.

- Drug Development : Its unique structure enables it to be a scaffold for designing new drugs with enhanced efficacy and selectivity for specific biological targets.

Industrial Applications

In the industrial sector, this compound is used in:

- Specialty Chemicals Production : The compound can be employed in synthesizing other specialty chemicals due to its versatile reactivity.

- Material Science : Its properties may lend themselves to applications in developing new materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Studies : In vitro assays have shown that derivatives of this compound effectively inhibit cancer cell lines, demonstrating potential for further development into anticancer agents .

- Antimicrobial Evaluations : A study assessed various benzenesulfonamide derivatives, including this compound, for their antimicrobial activity, revealing promising results against resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and piperidine-containing molecules. Examples include:

- N-(pyridin-3-ylsulfonyl)piperidine

- Ethoxybenzenesulfonamide

Uniqueness

What sets 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Biologische Aktivität

4-Ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising an ethoxy group, a pyridinylsulfonyl moiety, and a piperidinylmethyl group attached to a benzenesulfonamide core. The synthesis typically involves multiple steps, including:

- Formation of the Piperidine Derivative : Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Ring : Nucleophilic substitution reactions introduce the pyridine moiety.

- Sulfonylation : Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

- Benzamide Core Formation : Amide bond formation using coupling reagents like EDCI or HATU.

- Ethoxylation : Alkylation reactions with ethyl halides introduce the ethoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate their activity, leading to various biological effects. The compound's unique functional groups enhance its ability to engage in interactions critical for therapeutic efficacy .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. They have been shown to inhibit key pathways involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, which are critical for bacterial growth and survival .

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests its potential as a lead compound in cancer drug development.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment resulted in reduced joint swelling and lower levels of inflammatory markers in serum, indicating its potential utility in managing inflammatory conditions.

Case Study 3: Antimicrobial Assessment

A comprehensive antimicrobial assessment revealed that this compound exhibited significant activity against MRSA strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a promising candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzenesulfonamide derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antitumor | Enzyme inhibition |

| Compound B | Antimicrobial | Cell wall disruption |

| Compound C | Anti-inflammatory | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions:

Piperidine functionalization : Introduce the pyridin-3-ylsulfonyl group to the piperidine ring via sulfonylation under anhydrous conditions using dichloromethane (DCM) as a solvent .

Methylation : Couple the modified piperidine with a benzenesulfonamide derivative via reductive amination (e.g., NaBH3CN) to form the N-methyl linkage .

Ethoxy substitution : Install the 4-ethoxy group on the benzene ring through nucleophilic aromatic substitution or palladium-catalyzed coupling .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd(PPh3)4 for coupling) significantly impact yield and purity .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Analytical Techniques :

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at λmax ~255 nm (common for sulfonamides) .

- NMR Spectroscopy : Confirm structural features (e.g., ethoxy singlet at δ 1.3 ppm in H NMR, sulfonamide protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Root Causes : Variability in substituents (e.g., pyridinyl vs. thiophene groups), assay conditions (e.g., cell line specificity), or pharmacokinetic properties .

- Methodological Solutions :

- Comparative SAR Studies : Systematically replace functional groups (e.g., ethoxy vs. methoxy) to isolate activity drivers. For example, trifluoromethyl groups enhance enzyme inhibition compared to methyl .

- Dose-Response Curves : Use standardized IC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to account for selectivity .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to ensure reproducibility, as seen in antimitotic agent studies .

Q. How can the mechanism of action be elucidated for this compound in cancer cell lines?

- Experimental Design :

Enzyme Inhibition Assays : Test against carbonic anhydrase IX (CA-IX) or tubulin polymerization, common targets for sulfonamides .

Cellular Apoptosis Analysis : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in HT-29 or MCF-7 cells .

Molecular Docking : Model interactions with CA-IX (PDB: 3HKC) to identify binding motifs (e.g., sulfonamide coordination to Zn) .

- Data Interpretation : Correlate in vitro activity (e.g., IC50 < 1 µM) with in vivo efficacy in xenograft models, adjusting for metabolic stability (e.g., cytochrome P450 assays) .

Q. What methodologies optimize the compound’s pharmacokinetic properties for CNS penetration?

- Approaches :

- LogP Modulation : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2.5, improving blood-brain barrier permeability .

- Prodrug Design : Mask sulfonamide as an ester to enhance solubility, hydrolyzing in vivo to the active form .

- Plasma Stability Tests : Incubate with liver microsomes to assess metabolic degradation rates .

Data Analysis and Contradiction Management

Q. How should researchers address variability in enzyme inhibition results across studies?

- Troubleshooting Steps :

Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations .

Control Compounds : Include reference inhibitors (e.g., acetazolamide for CA-IX) to normalize data .

Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

Structural and Functional Insights

Q. What role does the pyridin-3-ylsulfonyl group play in target binding?

- Mechanistic Insight : The pyridinyl moiety enhances π-π stacking with aromatic residues (e.g., Phe-131 in CA-IX), while the sulfonyl group stabilizes hydrogen bonds with active-site water .

- Validation : Mutagenesis studies (e.g., Ala-scanning of CA-IX) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.